Adamanolol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

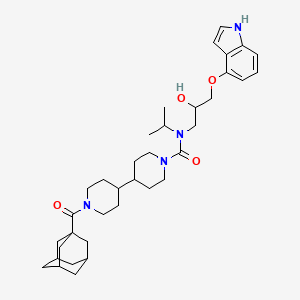

Adamanolol, also known as this compound, is a useful research compound. Its molecular formula is C36H52N4O4 and its molecular weight is 604.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Adamanolol has been investigated for its pharmacological properties, particularly in the context of cardiovascular health. Research indicates that it may function as a selective beta-blocker, which can be beneficial in managing conditions such as hypertension and arrhythmias.

Key Findings:

- Mechanism of Action : this compound selectively inhibits beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, which can alleviate symptoms of heart failure and reduce blood pressure.

- Clinical Trials : Preliminary clinical trials have shown promising results in patients with chronic heart conditions, demonstrating improved exercise tolerance and reduced episodes of angina .

Cancer Treatment

Recent studies have explored the use of this compound in oncology, particularly its effects on tumor growth and metastasis.

Case Study Overview :

- Study Design : In a controlled experiment involving athymic nude mice with xenografted tumors, this compound was administered intravenously over several weeks.

- Results : The administration of this compound resulted in a significant reduction in tumor size compared to control groups. This suggests potential utility as an adjunct therapy in cancer treatment .

| Study Group | Tumor Size Reduction (%) | Treatment Frequency (days) |

|---|---|---|

| Control | 0 | N/A |

| This compound | 47 | 3 |

Molecular Biology Research

This compound has also been utilized in molecular biology studies to understand protein interactions and cellular mechanisms.

Research Insights :

- Protein Interaction Studies : In vitro studies have shown that this compound can disrupt specific protein-protein interactions within cellular pathways, particularly those involving transcription factors such as ELF3 and MED23. This disruption could lead to altered gene expression patterns relevant to various diseases .

- Potential Applications : By modulating these interactions, this compound may serve as a tool for investigating gene regulation mechanisms or developing targeted therapies for diseases characterized by dysregulated gene expression.

Summary of Applications

The following table summarizes the diverse applications of this compound across different fields:

| Field | Application | Evidence/Case Studies |

|---|---|---|

| Pharmacology | Beta-blocker for cardiovascular issues | Clinical trials showing improved patient outcomes |

| Oncology | Tumor growth inhibition | Animal studies demonstrating significant tumor size reduction |

| Molecular Biology | Disruption of protein interactions | In vitro studies revealing altered gene expression |

Eigenschaften

Molekularformel |

C36H52N4O4 |

|---|---|

Molekulargewicht |

604.8 g/mol |

IUPAC-Name |

4-[1-(adamantane-1-carbonyl)piperidin-4-yl]-N-[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-N-propan-2-ylpiperidine-1-carboxamide |

InChI |

InChI=1S/C36H52N4O4/c1-24(2)40(22-30(41)23-44-33-5-3-4-32-31(33)6-11-37-32)35(43)39-14-9-29(10-15-39)28-7-12-38(13-8-28)34(42)36-19-25-16-26(20-36)18-27(17-25)21-36/h3-6,11,24-30,37,41H,7-10,12-23H2,1-2H3 |

InChI-Schlüssel |

ZEAROUAQJNMVQT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N(CC(COC1=CC=CC2=C1C=CN2)O)C(=O)N3CCC(CC3)C4CCN(CC4)C(=O)C56CC7CC(C5)CC(C7)C6 |

Synonyme |

adamanolol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.